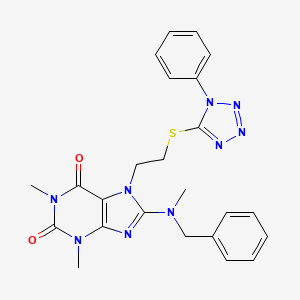

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N9O2S/c1-29(16-17-10-6-4-7-11-17)22-25-20-19(21(34)31(3)24(35)30(20)2)32(22)14-15-36-23-26-27-28-33(23)18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPMXEGPSSHUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NN=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include purine derivatives, benzylamine, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of purine derivatives. The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a series of similar compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the purine structure can enhance efficacy against resistant strains .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a potential lead in cancer therapy. Research indicates that purine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, derivatives with similar scaffolds have been evaluated for their ability to target specific kinases involved in cancer progression .

Anti-inflammatory Effects

Studies have indicated that purine derivatives can exhibit anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. This aspect could be leveraged in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Methodologies

The synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions:

- Formation of the Purine Core : The synthesis begins with the construction of the purine ring through condensation reactions involving appropriate precursors.

- Substitution Reactions : Functional groups are introduced via nucleophilic substitution to yield the desired benzyl and methyl amino groups.

- Final Modifications : The introduction of the tetrazole moiety is achieved through coupling reactions with tetrazole derivatives.

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized purine derivatives showed that certain modifications significantly increased antimicrobial activity against Escherichia coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzyl group enhanced potency .

Case Study 2: Anticancer Screening

In vitro testing of related compounds demonstrated that modifications to the purine scaffold could lead to increased inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that further exploration into this compound's anticancer potential is warranted .

Mechanism of Action

The mechanism of action of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Compound A : 8-[benzyl(methyl)amino]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione (CID 942223)

- Core : Purine-2,6-dione (identical to the target compound).

- Substituents :

- 7-position: 2-hydroxyethyl group (vs. tetrazole-thioethyl in the target compound).

- 1-position: Methyl (same).

- 3-position: Methyl (same).

- The absence of the tetrazole ring in Compound A limits opportunities for π-π interactions with aromatic residues in target proteins.

Compound B : 5-(Methylthio)-1-(3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-tetrazole (from )

- Core : Tetrazole (vs. purine-2,6-dione in the target compound).

- Substituents :

- Methylthio group at position 3.

- Phenyltriazolylmethoxy group at position 1.

- Key Differences :

Compound C : 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from )

- Core : Spiro[4.5]decane-6,10-dione (vs. purine-2,6-dione).

- Substituents: 4-Dimethylaminophenyl and benzothiazole groups.

- The benzothiazole group (aromatic heterocycle with sulfur and nitrogen) differs electronically from the tetrazole-thioether in the target compound .

Structural and Functional Analysis

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| Target Compound | Purine-2,6-dione | 1,3-dimethyl; 7-(tetrazole-thioethyl); 8-(benzyl(methyl)amino) | C₂₄H₂₆N₈O₂S |

| Compound A (CID 942223) | Purine-2,6-dione | 1,3-dimethyl; 7-(2-hydroxyethyl); 8-(benzyl(methyl)amino) | C₁₆H₁₉N₅O₃ |

| Compound B | Tetrazole | 5-(methylthio); 1-(phenyltriazolylmethoxyphenyl) | C₁₇H₁₅N₇OS |

| Compound C | Spiro[4.5]decane | 8-(4-dimethylaminophenyl); 9-(benzothiazol-2-yl) | C₂₅H₂₆N₄O₃S |

Functional Implications:

- Metabolic Stability : The tetrazole-thioether group in the target compound likely improves resistance to cytochrome P450-mediated oxidation compared to Compound A’s hydroxyethyl group .

- Binding Affinity: The benzyl(methyl)amino group (target compound) may offer stronger hydrophobic interactions than Compound C’s dimethylaminophenyl group, which has higher polarity .

- Solubility : Compound B’s triazolylmethoxy group enhances water solubility, whereas the target compound’s purine core and bulky substituents may reduce solubility .

Similarity Coefficient Analysis

Using Tanimoto coefficients (a common metric for structural similarity), the target compound shares the highest similarity with Compound A (both purine-based), while Compounds B and C exhibit lower similarity due to divergent cores. However, alternative coefficients (e.g., Dice or Tversky indices) might highlight shared pharmacophoric features, such as aromatic or sulfur-containing groups .

Biological Activity

The compound 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound consists of a purine base modified with a benzyl(methyl)amino group and a phenyl-tetrazole moiety linked via a thioether. Its structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies demonstrated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole group is believed to enhance the compound's interaction with cellular targets involved in proliferation and apoptosis pathways .

- Case Study : A synthesized analogue of this compound showed IC50 values lower than standard chemotherapeutics like doxorubicin against Jurkat cells (a model for T-cell leukemia), indicating promising anticancer potential .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Thymidylate Synthase Inhibition : The structure-activity relationship (SAR) analysis indicated that modifications in the purine ring could enhance binding affinity to thymidylate synthase, a target for cancer therapy .

Antimicrobial Activity

Some derivatives of purine compounds have shown antimicrobial properties:

- Antibacterial and Antifungal Studies : Compounds with similar structures have been tested against various pathogens. For example, benzotriazole derivatives exhibited moderate antibacterial activity, suggesting that modifications in the purine structure could yield similar effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.